
3-Methyl-2',4',6'-trichlorobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2’,4’,6’-trichlorobenzanilide is a chemical compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.601 g/mol . It is known for its unique structure, which includes a benzene ring substituted with three chlorine atoms and a methyl group, along with an anilide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2’,4’,6’-trichlorobenzanilide typically involves the reaction of 3-methylbenzoic acid with 2,4,6-trichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the anilide bond .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2’,4’,6’-trichlorobenzanilide may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2’,4’,6’-trichlorobenzanilide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzanilides, while oxidation can produce corresponding carboxylic acids or other oxidized derivatives .
Applications De Recherche Scientifique
3-Methyl-2’,4’,6’-trichlorobenzanilide has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2’,4’,6’-trichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2’,4’,6’-trichlorobenzanilide
- 4-Methyl-2’,4’,6’-trichlorobenzanilide
- 2’,4’,6’-Trichlorobenzanilide
Uniqueness
3-Methyl-2’,4’,6’-trichlorobenzanilide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
96733-17-4 |
|---|---|
Formule moléculaire |
C14H10Cl3NO |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
3-methyl-N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-11(16)6-10(15)7-12(13)17/h2-7H,1H3,(H,18,19) |
Clé InChI |
MSPOBOABLPULEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


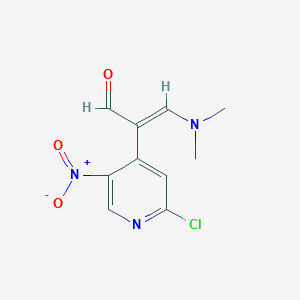
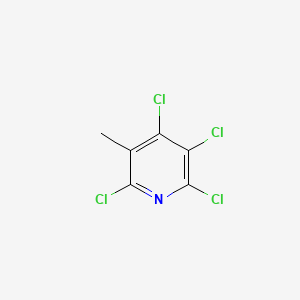
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
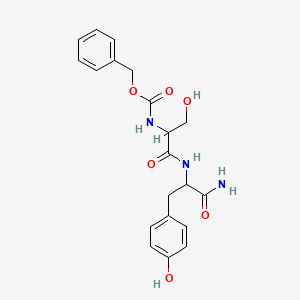


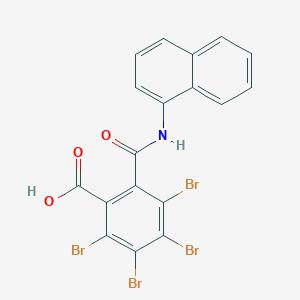
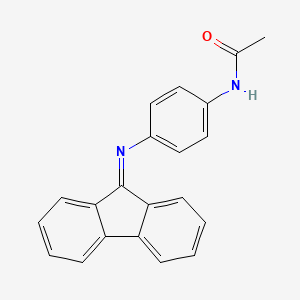
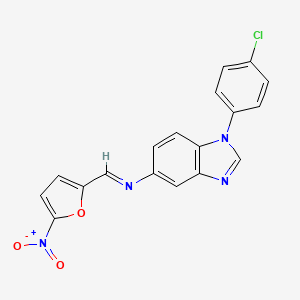
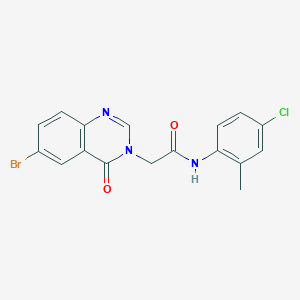
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
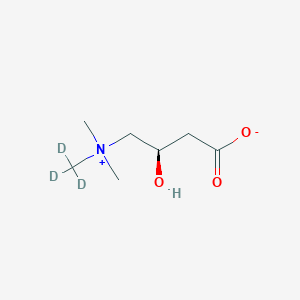
![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)

